3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
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Overview
Description
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .
Scientific Research Applications
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid has a wide range of applications in scientific research:
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting they may affect pathways related to cell proliferation and enzyme function.
Pharmacokinetics
Its molecular weight is 233.27 , which may influence its bioavailability
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting they may have effects on cell proliferation and enzyme function.
Action Environment
It is known that the compound is a solid and should be stored at room temperature . Its melting point is 250° C and boiling point is 392.37° C , which may influence its stability under certain conditions.
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have been the focus of recent advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Preparation Methods
The synthesis of 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid involves several steps. One common method includes the initial condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid undergoes various chemical reactions, including:
Comparison with Similar Compounds
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
3-(2,5-Dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid: Similar in structure but with different methylation patterns, leading to variations in chemical reactivity and biological activity.
3-(2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-6-11-13-8(2)10(4-5-12(16)17)9(3)15(11)14-7/h6H,4-5H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIJUKMQAHZNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407073 |
Source
|
Record name | 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851116-09-1 |
Source
|
Record name | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851116-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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